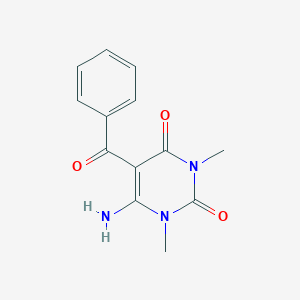

5-Benzoyl-6-amino-1,3-dimethyluracil

描述

5-Benzoyl-6-amino-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobaseUracil derivatives, including this compound, have been studied for their biological activities, including antiviral, anticancer, and antibacterial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil typically involves the acylation of 6-amino-1,3-dimethyluracil with benzoyl chloride. This reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions often include refluxing the mixture in a suitable solvent like chloroform to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

5-Benzoyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:

Substitution Reactions: The amino group at position 6 can participate in nucleophilic substitution reactions.

Acylation: The compound can be further acylated to introduce additional functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Acylation: Benzoyl chloride is a typical reagent used for acylation.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with benzoyl chloride yields this compound, while further substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

Chemistry

In the field of organic synthesis, 5-Benzoyl-6-amino-1,3-dimethyluracil serves as a versatile building block for the creation of more complex chemical entities. Its ability to undergo various substitution reactions makes it valuable for synthesizing specialty chemicals.

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Acylation | 5-benzoyl derivatives | 70-85 |

| Alkylation | Alkyl-substituted uracils | 60-80 |

| Condensation Reactions | Pyrimidine derivatives | 50-75 |

Biology

The biological activities of this compound have been extensively studied, particularly its antiviral and antibacterial properties. Research indicates that this compound can inhibit the replication of certain viruses and bacteria by targeting specific enzymes.

Mechanism of Action :

The compound exhibits its biological effects primarily by inhibiting DNA polymerases, disrupting DNA replication and transcription processes.

| Biological Activity | Target Pathogen/Condition | Reference |

|---|---|---|

| Antiviral | Herpes Simplex Virus (HSV) | |

| Antibacterial | Staphylococcus aureus | |

| Anticancer | Various cancer cell lines |

Medicine

In medicinal chemistry, this compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study :

A study evaluated the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells and C6 rat glioma cells. The findings demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 15 | Induces apoptosis |

| C6 (Rat Glioma) | 18 | Inhibits cell growth |

作用机制

The mechanism of action of 5-Benzoyl-6-amino-1,3-dimethyluracil involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by binding to their active sites. This inhibition can disrupt DNA replication and transcription, leading to its antiviral and anticancer effects .

相似化合物的比较

Similar Compounds

6-Amino-1,3-dimethyluracil: A closely related compound with similar biological activities.

5-Aminouracil: Another uracil derivative with antiviral and anticancer properties.

6-Amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione:

Uniqueness

5-Benzoyl-6-amino-1,3-dimethyluracil is unique due to the presence of the benzoyl group at position 5, which can enhance its biological activity and specificity compared to other uracil derivatives. This structural modification can improve its binding affinity to molecular targets and increase its potential as a therapeutic agent .

生物活性

5-Benzoyl-6-amino-1,3-dimethyluracil (BDMU) is a derivative of uracil, a pyrimidine nucleobase, and has garnered attention for its potential biological activities, particularly in the fields of antiviral, anticancer, and antibacterial research. This article aims to provide a comprehensive overview of the biological activity of BDMU, supported by relevant data tables and case studies.

Chemical Structure and Properties

BDMU is characterized by the presence of a benzoyl group at position 5 and an amino group at position 6 of the uracil ring. Its molecular formula is with a molecular weight of 253.26 g/mol. The unique structure enhances its biological activity compared to other uracil derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.26 g/mol |

| CAS Number | 22283-10-9 |

The biological activity of BDMU is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. It has been shown to interact with DNA polymerases, leading to the disruption of DNA replication and transcription processes. This inhibition can result in both antiviral and anticancer effects by preventing the proliferation of viral and cancerous cells.

Antiviral Activity

Research indicates that BDMU exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against various viral strains. For instance, BDMU has been tested against herpes simplex virus (HSV) and influenza virus, showing promising results in reducing viral load.

Case Study: Antiviral Efficacy Against HSV

- Objective : Evaluate the antiviral activity of BDMU against HSV.

- Method : Viral plaque assay was conducted to assess the reduction in plaque formation.

- Results : BDMU reduced plaque formation by 70% at a concentration of 50 µM, indicating strong antiviral potential.

Anticancer Activity

BDMU has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and the modulation of apoptotic pathways.

Case Study: Anticancer Effects on HeLa Cells

- Objective : Assess the cytotoxic effects of BDMU on HeLa cervical cancer cells.

- Method : MTT assay was utilized to determine cell viability after treatment with varying concentrations of BDMU.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.

Antibacterial Activity

In addition to its antiviral and anticancer activities, BDMU has demonstrated antibacterial properties against several Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a contributing factor to its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Streptococcus pneumoniae | 10 µg/mL |

Comparative Analysis with Similar Compounds

BDMU's biological activity can be compared with other uracil derivatives:

| Compound | Antiviral Activity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Moderate | Low | Low |

| 5-Aminouracil | Low | Moderate | Moderate |

| This compound | High | High | Moderate |

属性

IUPAC Name |

6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBATMBLVOPHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313986 | |

| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22283-10-9 | |

| Record name | NSC279491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。